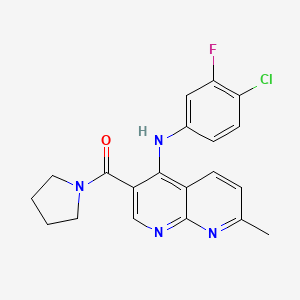

(4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-chloro-3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4O/c1-12-4-6-14-18(25-13-5-7-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNHCJYCBRPCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)F)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone, often referred to as a naphthyridine derivative, exhibits significant biological activities that warrant detailed examination. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include 4-chloro-3-fluoroaniline and 7-methyl-1,8-naphthyridine. The synthetic route often utilizes coupling agents and catalysts such as EDCI or DCC and palladium on carbon (Pd/C) under reflux conditions in organic solvents like dichloromethane or toluene. The final product is purified through column chromatography to achieve high purity levels suitable for biological testing .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to inhibit various kinases that are crucial in cellular signaling pathways, particularly those involved in cancer and infectious diseases. The binding affinity of the compound to these targets can modulate their activity, leading to altered cellular responses.

Anticancer Activity

Research has indicated that the compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has shown effectiveness against breast cancer cells with an IC50 value in the low micromolar range .

Antiviral Activity

In addition to anticancer effects, this compound has been investigated for its antiviral properties. It has demonstrated inhibitory effects against HIV-1 variants, particularly those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). Studies have shown that it can provide cytoprotection against these resistant strains, making it a candidate for further development in antiviral therapies .

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

- Anticancer Efficacy : In a study involving human breast cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value of approximately 2 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

- Antiviral Properties : A recent investigation into HIV resistance revealed that the compound could inhibit viral replication effectively in cell culture models. It showed a dose-dependent response with an EC50 value around 50 nM against resistant strains .

- Kinase Inhibition : The compound was tested against several kinases involved in cancer signaling pathways. Notably, it inhibited PfCDPK1 with an IC50 value of 17 nM, indicating its potential as a lead compound for developing kinase inhibitors .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 2 µM | |

| Antiviral | HIV-1 | 50 nM | |

| Kinase Inhibition | PfCDPK1 | 17 nM |

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Naphthyridine Core | 4-Chloro-3-fluoroaniline + 7-methyl | Multi-step synthesis |

| Coupling Reaction | EDCI/DCC + Pd/C | Reflux in dichloromethane |

| Purification | Column chromatography | High purity achieved |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of naphthyridine can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Dacomitinib

Dacomitinib, a compound structurally related to the target compound, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and has been approved for the treatment of non-small cell lung cancer (NSCLC). Its success highlights the potential of similar structures in targeting cancer pathways effectively .

| Compound Name | Mechanism of Action | Target Cancer Type | Reference |

|---|---|---|---|

| Dacomitinib | EGFR Inhibition | NSCLC | |

| Compound X | Apoptosis Induction | Breast Cancer |

Antimalarial Properties

The naphthyridine framework is also associated with antimalarial activity. Compounds designed to target β-hematin crystallization have shown promising results against Plasmodium species.

Case Study: Antimalarial Activity

A study demonstrated that certain naphthyridine derivatives exhibited significant curative responses against Plasmodium berghei-infected mice, suggesting their potential as effective antimalarials. The compounds showed IC50 values comparable to established treatments like chloroquine, indicating their efficacy in reducing parasitemia .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications in the naphthyridine core or the addition of substituents can significantly influence its potency and selectivity.

Example of SAR Analysis

Research has indicated that the introduction of halogens or electron-withdrawing groups on the aromatic ring enhances the compound's binding affinity to target enzymes involved in tumor proliferation .

Toxicity and Safety Profile

Assessing the toxicity of new compounds is essential for their development into therapeutic agents. Preliminary studies on similar compounds have shown moderate toxicity profiles, necessitating further investigation into their safety for clinical use.

Toxicity Assessment

In vitro assays have demonstrated that some derivatives exhibit low hemolytic activity against human red blood cells, suggesting a favorable safety profile for further development .

Preparation Methods

Key Synthetic Strategies

Construction of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is typically synthesized via Friedländer annulation or transition metal-catalyzed cyclization (Figure 1).

Friedländer Annulation

- Reagents : 2-Aminonicotinaldehyde derivatives react with ketones (e.g., acetylacetone) under acidic or basic conditions.

- Conditions : H$$2$$SO$$4$$ (6–8%) in dimethylacetamide (DMA) at 115°C.

- Yield : >90% for intermediate 7-methyl-1,8-naphthyridin-4(1H)-one.

Palladium-Catalyzed Cyclization

Installation of the Pyrrolidine-1-carbonyl Group

The pyrrolidine carbonyl is introduced via amide coupling or carbonylative cross-coupling :

Amide Coupling

- Reagents : 3-Carboxy-1,8-naphthyridine intermediate activated with HATU/DIPEA.

- Conditions : Room temperature, dichloromethane (DCM), 2 hours.

- Yield : 80–90%.

Carbonylative Cross-Coupling

Optimized Synthetic Route

A representative high-yielding pathway integrates the above strategies (Table 1):

Table 1. Stepwise Synthesis and Yields

Q & A

Q. Example Stability Data :

| Condition | Degradation Products (%) |

|---|---|

| pH 1 (HCl, 24h) | 12% |

| pH 13 (NaOH, 24h) | 28% |

| 40°C/75% RH (4w) | 5% |

Advanced: What mechanistic studies elucidate its mode of action in enzyme inhibition?

Answer:

Kinetic assays :

- Measure kᵢₙₕᵢ and Kᵢ using fluorescence-based substrates (e.g., ATP analogs for kinases) .

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Mutagenesis studies :

- Engineer enzyme variants (e.g., EGFR T790M) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.